2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene
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Overview
Description
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene is a highly strained bicyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bicyclic framework with nitrogen atoms at the 2 and 7 positions. The high strain in its structure makes it a fascinating subject for studies related to chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene typically involves the photolysis of phenyldiazomethane in cryogenic matrices . This method produces phenylcarbene, which then rearranges to form the desired bicyclic compound. The reaction conditions are crucial, as the compound is highly unstable and requires low temperatures to be isolated and characterized.
Industrial Production Methods
Due to its instability, this compound is not typically produced on an industrial scale. Most of the research and synthesis are conducted in controlled laboratory environments where the conditions can be precisely managed.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene undergoes various types of chemical reactions, including rearrangement reactions. One notable reaction is its rearrangement via heavy-atom tunneling to form cyclohepta-1,2,4,6-tetraene .
Common Reagents and Conditions
The compound is often studied under cryogenic conditions to prevent its rapid rearrangement. Fluorine substituents can be introduced into the ortho-positions of the phenyl ring to stabilize the compound and slow down its rearrangement .
Major Products Formed
The major product formed from the rearrangement of this compound is cyclohepta-1,2,4,6-tetraene . This product is formed through a direct [1,2]-C shift or a two-step mechanism involving the highly strained bicyclic intermediate .
Scientific Research Applications
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene has several applications in scientific research:
Chemistry: It is used to study the effects of strain on chemical reactivity and stability.
Biology and Medicine: While direct applications in biology and medicine are limited due to its instability, the compound’s derivatives and related structures are of interest for their potential biological activities.
Industry: Industrial applications are minimal due to the compound’s instability.
Mechanism of Action
The primary mechanism by which 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene exerts its effects is through heavy-atom tunneling. This process involves the rearrangement of the compound to form cyclohepta-1,2,4,6-tetraene . The molecular targets and pathways involved in this mechanism are primarily related to the compound’s highly strained structure and the resulting reactivity.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with different ring sizes and nitrogen positions.
7-Oxabicyclo[4.1.0]hepta-1(6),2,4-triene: This compound features an oxygen atom in the bicyclic framework, providing a different set of chemical properties and reactivity.
Uniqueness
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene is unique due to its high strain and the presence of nitrogen atoms in the bicyclic structure. This combination results in distinctive reactivity patterns, particularly in rearrangement reactions involving heavy-atom tunneling .
Properties
CAS No. |
591245-22-6 |
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Molecular Formula |
C5H4N2 |
Molecular Weight |
92.10 g/mol |
IUPAC Name |
2,7-diazabicyclo[4.1.0]hepta-2,4,6-triene |
InChI |
InChI=1S/C5H4N2/c1-2-4-5(7-4)6-3-1/h1-3,5H |
InChI Key |
RNKYVNHKJCBCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC2N=C1 |
Origin of Product |
United States |
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